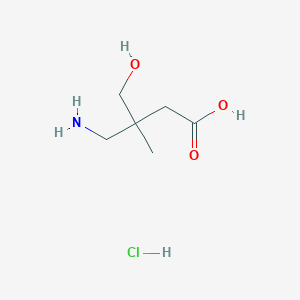

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes an amino group, a hydroxymethyl group, and a methyl group attached to a butanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the nitration of 3-hydroxybenzoic acid to produce 3-hydroxy-4-nitrobenzoic acid. This intermediate is then reduced to 4-amino-3-hydroxybenzoic acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors may be used to enhance efficiency and scalability.

化学反应分析

Types of Reactions

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-amino-3-methylbutanoic acid, while reduction of the amino group can produce 4-amino-3-(hydroxymethyl)-3-methylbutane.

科学研究应用

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic effects, including neuroprotective properties.

Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The hydroxymethyl group can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by its ability to modulate biochemical pathways and molecular interactions .

相似化合物的比较

Similar Compounds

4-Amino-3-hydroxybenzoic acid: Shares the amino and hydroxyl groups but lacks the methyl and butanoic acid components.

3-Amino-4-hydroxybenzoic acid: Similar structure but different positioning of functional groups.

4-Amino-3-methylbenzoic acid: Contains the amino and methyl groups but lacks the hydroxymethyl group.

Uniqueness

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

生物活性

4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride, commonly known as HMB (β-Hydroxy β-Methylbutyrate), is a derivative of the amino acid leucine. It has garnered attention for its potential biological activities, particularly in the fields of nutrition, exercise physiology, and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C5H11NO3·HCl

- Molecular Weight : 157.61 g/mol

- IUPAC Name : this compound

HMB is primarily known for its role in muscle metabolism and protein synthesis. Its mechanisms include:

- Inhibition of Muscle Protein Breakdown : HMB reduces the rate of muscle protein catabolism by inhibiting the ubiquitin-proteasome pathway.

- Stimulation of Muscle Protein Synthesis : It activates the mechanistic target of rapamycin (mTOR) pathway, which is crucial for muscle growth.

- Anti-inflammatory Effects : HMB has been shown to decrease markers of inflammation, which can help in recovery from exercise-induced muscle damage.

1. Muscle Preservation and Growth

Numerous studies have demonstrated that HMB supplementation can enhance muscle mass and strength, particularly in individuals undergoing resistance training or in populations experiencing muscle wasting (e.g., elderly or critically ill patients). A meta-analysis indicated that HMB supplementation significantly increases lean body mass and strength compared to placebo groups .

2. Anti-Catabolic Effects

HMB has been shown to reduce muscle loss during periods of inactivity or caloric restriction. In clinical settings, patients recovering from surgery or severe illness who received HMB exhibited less muscle wasting than those who did not .

3. Impact on Exercise Performance

Research indicates that HMB supplementation may improve exercise performance by reducing muscle damage and soreness post-exercise. Athletes taking HMB reported lower levels of creatine kinase (CK), a marker of muscle damage, following intense training sessions .

Case Study 1: Elderly Population

A study involving elderly participants showed that those supplemented with HMB over a 12-week period experienced significant improvements in muscle mass and physical function compared to a control group. The results suggest that HMB can be an effective intervention for sarcopenia in older adults .

Case Study 2: Post-Surgery Recovery

In a clinical trial focusing on patients recovering from hip surgery, those receiving HMB showed faster recovery times and improved muscle strength compared to those receiving standard nutritional care. This underscores HMB's potential as a therapeutic agent in post-operative care .

Research Findings

属性

IUPAC Name |

3-(aminomethyl)-4-hydroxy-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-8)2-5(9)10;/h8H,2-4,7H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTQSGPKEXLIOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。